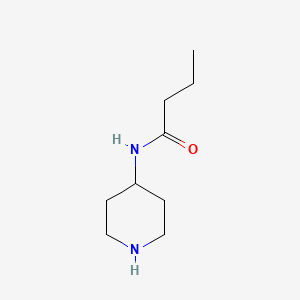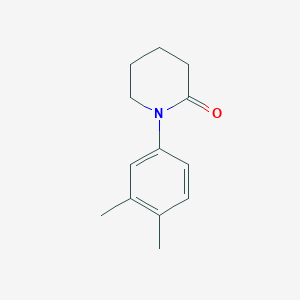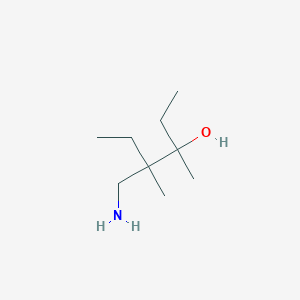
3,3-difluorohexanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Difluorohexanoic acid is an organic compound with the molecular formula C6H10F2O2 It is a derivative of hexanoic acid, where two hydrogen atoms on the third carbon are replaced by fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-difluorohexanoic acid typically involves the fluorination of hexanoic acid derivatives. One common method is the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 3,3-Difluorohexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acid to alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroketones, while reduction can produce difluoroalcohols.
Scientific Research Applications
3,3-Difluorohexanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3,3-difluorohexanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity, leading to more potent biological activity. Fluorine atoms can also influence the compound’s metabolic stability and resistance to degradation.
Comparison with Similar Compounds
- 3,3-Difluoropentanoic acid
- 3,3-Difluorobutanoic acid
- 3,3-Difluoropropanoic acid
Comparison: Compared to these similar compounds, 3,3-difluorohexanoic acid has a longer carbon chain, which can influence its physical and chemical properties. The additional carbon atoms can affect the compound’s solubility, boiling point, and reactivity. The presence of fluorine atoms in all these compounds imparts unique characteristics such as increased electronegativity and resistance to metabolic degradation.
Properties
CAS No. |
175286-62-1 |
|---|---|
Molecular Formula |
C6H10F2O2 |
Molecular Weight |
152.14 g/mol |
IUPAC Name |
3,3-difluorohexanoic acid |
InChI |
InChI=1S/C6H10F2O2/c1-2-3-6(7,8)4-5(9)10/h2-4H2,1H3,(H,9,10) |
InChI Key |
DMTVFSYZAZVLNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC(=O)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-[(2-Methoxyphenyl)sulfanyl]ethyl)piperidine](/img/structure/B15260095.png)

![3-([1-(Bromomethyl)cyclobutyl]methyl)thiophene](/img/structure/B15260115.png)
![4-Fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B15260118.png)


![1-({[5-(Hydroxymethyl)furan-2-yl]methyl}amino)-2-methylpropan-2-ol](/img/structure/B15260137.png)

![(2E)-3-[5-(Chlorosulfonyl)-1-methyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B15260152.png)





